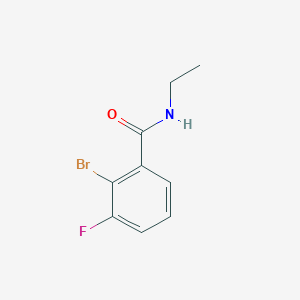

2-bromo-N-ethyl-3-fluorobenzamide

Description

2-Bromo-N-ethyl-3-fluorobenzamide (C₉H₉BrFNO, molecular weight 246.08 g/mol) is a halogenated benzamide derivative characterized by a bromine atom at the 2-position, a fluorine atom at the 3-position of the benzene ring, and an ethyl group attached to the amide nitrogen. Its structure combines electron-withdrawing substituents (Br, F) and a flexible alkyl chain (ethyl), which may influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-bromo-N-ethyl-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHAQTZQXCQMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-ethyl-3-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the following steps:

Bromination: Benzamide is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the desired position on the benzene ring.

Fluorination: The brominated benzamide is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to introduce the fluorine atom.

Ethylation: The final step involves the ethylation of the amide nitrogen using an ethylating agent like ethyl iodide (C2H5I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2nd position is highly susceptible to nucleophilic substitution due to the electron-deficient nature of the aromatic ring.

Key Reagents and Conditions:

-

Nucleophiles: Sodium azide (NaN₃), sodium methoxide (NaOCH₃), amines (e.g., NH₃).

-

Solvents: Polar aprotic solvents (DMSO, THF) or ethanol.

-

Catalysts/Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N) .

Example Reaction:

Table 1: Substitution Reactions

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and ethylamine.

Key Conditions:

-

Acidic Hydrolysis: Concentrated HCl (6M), reflux for 8–12h.

Reaction Pathways:

Table 2: Hydrolysis Products

| Conditions | Major Product | Byproduct | Reaction Time | Source |

|---|---|---|---|---|

| 6M HCl, reflux | 2-Bromo-3-fluorobenzoic acid | Ethylamine | 10h | |

| 4M NaOH, 100°C | Sodium 2-bromo-3-fluorobenzoate | Ethylamine | 6h |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl derivatives.

Example Reactions:

-

Suzuki-Miyaura Coupling:

-

Buchwald-Hartwig Amination:

Table 3: Cross-Coupling Efficiency

| Coupling Type | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | 85% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aniline | 72% |

Reduction and Oxidation

The amide group and halogen substituents enable redox transformations:

-

Reduction: LiAlH₄ reduces the amide to a secondary amine.

-

Oxidation: KMnO₄ oxidizes the benzamide to a nitro derivative under strong acidic conditions .

Representative Reactions:

Biological Interactions

While not a direct chemical reaction, this compound exhibits bioactivity in pharmacological screens. A PMC study identified analogs as modulators of ion channels (e.g., 5-HT₃ receptors) with IC₅₀ values in the micromolar range .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Building Block in Organic Synthesis

2-Bromo-N-ethyl-3-fluorobenzamide serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the development of pharmaceuticals, particularly those targeting specific biological pathways. The compound's unique structure allows it to participate in various chemical reactions, enhancing its utility in medicinal chemistry.

Synthesis Overview

The synthesis of this compound typically involves:

- Bromination : Treating benzamide with bromine to introduce the bromine atom.

- Fluorination : Using agents like potassium fluoride to add the fluorine atom.

- Ethylation : Ethylating the amide nitrogen using ethyl iodide in the presence of a base such as sodium hydride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

This compound's ability to inhibit both Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in resistant cancer cell lines. Mechanistic studies suggest that it induces apoptosis through caspase activation pathways. A notable case study involved human breast cancer cells where treatment with this compound resulted in significant reductions in cell viability at concentrations above 10 µM.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

- Anticancer Effects : Investigations into the antiproliferative effects have shown that derivatives can inhibit multiple cancer types effectively.

- Enzyme Interaction Studies : Molecular docking studies indicate that similar compounds can bind effectively to enzyme active sites, suggesting that this compound could also influence metabolic pathways.

- Neurotransmitter Synthesis Inhibition : Compounds like this one have been shown to inhibit key enzymes involved in neurotransmitter synthesis, indicating potential neuropharmacological applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-N-ethyl-3-fluorobenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Substituent Position and Electronic Effects

- Bromine and Fluorine Placement: In this compound, the 2-Br and 3-F substituents create a meta-directing electronic profile, reducing electron density at the benzene ring’s ortho and para positions. This contrasts with 4-bromo analogs (e.g., ), where bromine at the 4-position may stabilize negative charge in intermediates during nucleophilic substitution. Fluorine at the 3-position (meta to the amide) offers moderate electron withdrawal compared to para-fluorine (e.g., 4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide in ), which may alter hydrogen-bonding interactions in crystal lattices.

N-Substituent Influence

- Ethyl vs. Aromatic Groups: The ethyl group in the target compound improves solubility in nonpolar solvents compared to aromatic N-substituents (e.g., 3-fluorophenyl in ). Bulky substituents like diethylaminoethyl () introduce basicity and salt-forming ability, critical for pharmacokinetics in drug design.

Biological Activity

2-Bromo-N-ethyl-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : Benzamide is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce a bromine atom.

- Fluorination : The brominated product undergoes fluorination using agents like potassium fluoride (KF) or cesium fluoride (CsF).

- Ethylation : Finally, the amide nitrogen is ethylated using ethyl iodide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial properties .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve modulation of key cellular pathways, potentially affecting enzyme activity and receptor interactions .

Case Study: Anticancer Effects

In a study involving human breast cancer cells, this compound was found to induce apoptosis through caspase activation pathways. The compound showed a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Electrophilic Substitution : The presence of bromine and fluorine enhances electrophilic interactions with nucleophilic sites on proteins or enzymes.

- Hydrogen Bonding : The amide group can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, we compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-bromo-N-methyl-3-fluorobenzamide | Moderate | Low |

| 2-bromo-N-ethyl-4-fluorobenzamide | Low | Moderate |

This comparison shows that the positioning of halogen atoms significantly influences both antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.